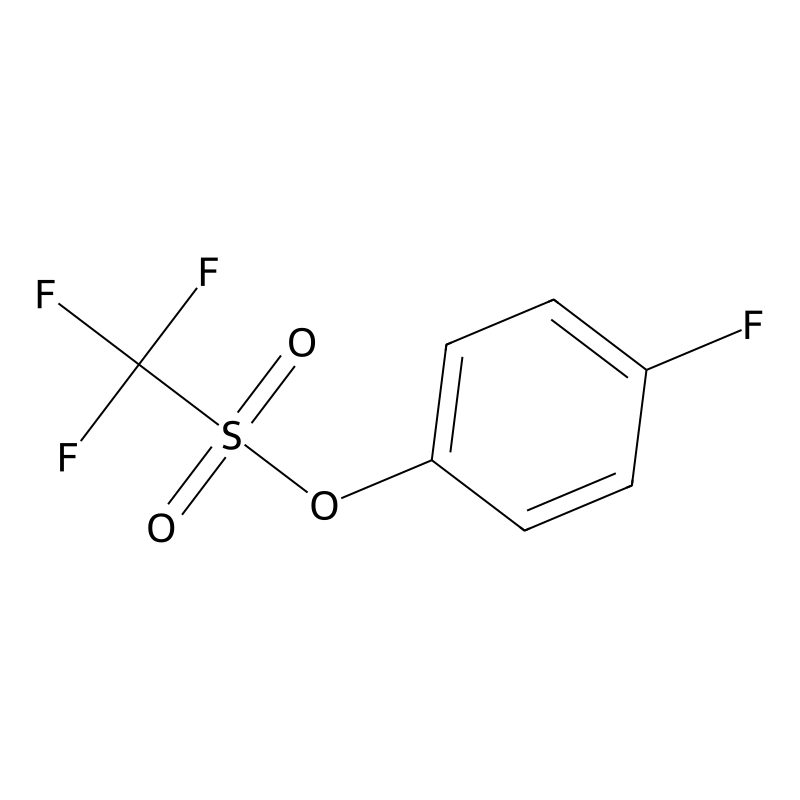4-Fluorophenyl trifluoromethanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
4-Fluorophenyl trifluoromethanesulfonate is an organic compound characterized by the presence of a trifluoromethanesulfonate group attached to a 4-fluorophenyl moiety. Its molecular formula is CHFOS, and it is recognized for its utility in various organic transformations, particularly as an electrophilic fluorine source in synthetic chemistry. This compound typically appears as a colorless to yellowish liquid with a boiling point ranging from 128 to 130 °C and has a high density of 1.64 g/cm³. It is soluble in common organic solvents like dichloromethane and acetonitrile, making it versatile for laboratory applications.
- Nucleophilic Substitution: The trifluoromethanesulfonate group can be replaced by various nucleophiles, facilitating the formation of new carbon-nucleophile bonds.
- Electrophilic Fluorination: This compound can act as a source of electrophilic fluorine, allowing for the introduction of fluorine atoms into organic molecules.
- Decomposition Reactions: Under certain conditions, it can decompose to release trifluoromethanesulfonic acid and other byproducts.
The synthesis of 4-fluorophenyl trifluoromethanesulfonate commonly involves the reaction of 4-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The general reaction can be represented as follows:
This method yields 4-fluorophenyl trifluoromethanesulfonate along with trifluoromethanesulfonic acid and pyridine-N-oxide as byproducts.
4-Fluorophenyl trifluoromethanesulfonate has several applications in organic synthesis:
- Electrophilic Fluorination: It serves as a reagent for introducing fluorine into organic molecules, which is valuable in pharmaceuticals and agrochemicals.
- Polymer Chemistry: The compound is used in cationic polymerization processes, acting as a photoinitiator that generates reactive species upon exposure to light.
- Synthetic Intermediates: It functions as an important intermediate in the synthesis of various fluorinated compounds, enhancing their chemical properties and reactivity.
Research on interaction studies involving 4-fluorophenyl trifluoromethanesulfonate focuses on its role in initiating polymerization reactions and its reactivity with different nucleophiles. Studies indicate that the structure of co-monomers can significantly influence the kinetics and efficiency of polymerization processes initiated by this compound. Furthermore, investigations into its stability under varying environmental conditions are essential for optimizing its use in industrial applications .
Several compounds share structural similarities with 4-fluorophenyl trifluoromethanesulfonate. The following table highlights these compounds and their notable features:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Diphenylsulfonium Triflate | Sulfonium salt | Commonly used as a photoinitiator |
| (4-Methylphenyl)diphenylsulfonium Triflate | Sulfonium salt | Different electronic properties due to methyl group |
| Benzyl Diphenyl Sulfonium Triflate | Sulfonium salt | Less reactive than 4-fluorophenyl variant |
The uniqueness of 4-fluorophenyl trifluoromethanesulfonate lies in its fluorinated structure, which enhances its reactivity and solubility compared to other similar compounds. This modification often leads to improved performance in photopolymerization processes, making it particularly valuable for high-performance applications .








